molecular formula C5H6N6 B158960 2,6-Diaminopurine CAS No. 1904-98-9

2,6-Diaminopurine

Cat. No. B158960
CAS RN: 1904-98-9
M. Wt: 150.14 g/mol
InChI Key: MSSXOMSJDRHRMC-UHFFFAOYSA-N
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Description

2,6-Diaminopurine (also known as 2-aminoadenine or 2,6-DAP) is a compound that was once used in the treatment of leukemia . It is found instead of adenine (A) in the genetic material of some bacteriophage viruses . When substituted for adenine in DNA, it can result in increased stabilization of the DNA duplex . Diaminopurine base pairs with thymine forming three intramolecular hydrogen bonds versus two for adenine .


Synthesis Analysis

Four derivatives of this compound were synthesized and characterized. When this compound was reacted with chloroacetaldehyde, 5-aminoimidazo [2,1-i]purine, 9-aminoimidazo [2,1-b]purine, 9-aminoimidazo [1,2-a]purine, and diimidazo [2,1-b:2′,1′-i]purine were formed .


Molecular Structure Analysis

The molecular formula of this compound is C5H6N6 and its molecular weight is 150.1413 . The structure is available as a 2D Mol file or as a computed 3D SD file .


Chemical Reactions Analysis

When this compound was reacted with chloroacetaldehyde, four derivatives were formed . These derivatives were fully characterized by MS, complete NMR assignments as well as fluorescence and UV spectroscopy .


Physical And Chemical Properties Analysis

This compound appears as a white to yellow crystalline powder . It has a density of 1.743 g/cm^3 and a melting point of 117 to 122 °C . Its solubility in water is 2.38 g/L at 20 °C .

Scientific Research Applications

  • Transcriptional Regulation : 2,6-Diaminopurine (Z), an adenine analog, shows significant inhibitory effects on transcription mediated by T7 RNA polymerase and human RNA polymerase II. This suggests a role in transcriptional regulation, as well as being subject to removal by transcription-coupled nucleotide-excision repair in human cells (Tan et al., 2022).

  • Biocatalysis in Microbial Synthesis : this compound nucleosides, used as pharmaceutical drugs or prodrugs, are efficiently synthesized through transglycosylation using bacterial whole cells as biocatalysts. This includes the preparation of this compound-2',3'-dideoxyriboside, a process reported for the first time (Médici et al., 2006).

  • Nucleic Acid Research and Molecular Recognition : this compound (DAP) is utilized to investigate structural properties of nucleic acids and molecular recognition between ligands and DNA. DAP incorporation alters the double helix's stability, groove width, and normal hydration spine, influencing interactions with molecules like antibiotics and anticancer drugs (Bailly & Waring, 1998).

  • Electrochemical Studies : Electrochemical oxidation of this compound in aqueous solutions has been examined, revealing insights into its oxidation pathway and potential implications for enzymatic oxidation and deamination (Astwood et al., 1983).

  • Biotechnology Applications : Efficient biotransformation of 2,6‐diaminopurine nucleosides using thermophilic bacteria has been reported. These nucleoside analogues can serve as prodrug precursors or in antisense oligonucleotide synthesis (De Benedetti et al., 2012).

  • Corrosion Inhibition : Evaluation of this compound as a corrosion inhibitor in simulated body fluid suggests its potential application in controlling copper release in living organisms, important for medical treatments (Mihajlovic et al., 2019).

Mechanism of Action

Target of Action

2,6-Diaminopurine (also known as 2-aminoadenine) is an analogue of adenine and primarily targets the genetic material of cells . It is used instead of adenine in the genetic material of some bacteriophage viruses . It has also been used in the treatment of leukemia .

Mode of Action

This compound interacts with its targets by pairing with thymidine (or uracil), engaging in three hydrogen bonds of the Watson-Crick type . This interaction adds considerable stability to the double helix and imparts other structural features, such as an altered groove width and disruption of the normal spine of hydration .

Biochemical Pathways

The Z base (this compound) is produced by a pathway involving DUF550 (MazZ) and PurZ . The PrimPol/AEP DNA polymerase responsible for handling the Z base occurs in the same gene cluster as the three aforementioned enzymes . This improved stability affects protein-binding interactions that rely on those differences .

Pharmacokinetics

This compound has shown to be very stable in plasma and is distributed throughout the body . It can correct a nonsense mutation in the Cftr gene in vivo in a new CF mouse model, in utero, and through breastfeeding, thanks to its adequate pharmacokinetic properties .

Result of Action

The this compound-Thymine pair affects the local flexibility of DNA and impedes the interaction with helix-bending proteins . By providing a non-canonical hydrogen bond donor in the minor groove and/or blocking access to the floor of that groove, it strongly affects interactions with small molecules such as antibiotics and anticancer drugs .

Action Environment

Environmental factors can influence the action of this compound. For instance, it has been found in extracts of the edible mushroom Lepista inversa . It is thought to act as an inhibitor of a tRNA-specific 2’-O-methyltransferase and promotes the interaction of the near-cognate tRNA Trp with the UGA stop codon . This shows that the environment in which this compound is found can influence its action, efficacy, and stability.

Safety and Hazards

2,6-Diaminopurine is suspected of causing cancer . It may cause skin irritation and may be harmful if absorbed through the skin . It may also cause irritation of the digestive tract and may be harmful if swallowed . It may cause respiratory tract irritation and may be harmful if inhaled .

properties

IUPAC Name

7H-purine-2,6-diamine
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InChI

InChI=1S/C5H6N6/c6-3-2-4(9-1-8-2)11-5(7)10-3/h1H,(H5,6,7,8,9,10,11)
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URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

MSSXOMSJDRHRMC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC2=NC(=NC(=C2N1)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6N6
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Related CAS

7280-83-3 (sulfate), 22194-11-2 (lactate salt/solvate)
Record name 2,6-Diaminopurine
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DSSTOX Substance ID

DTXSID0062052
Record name 2,6-Diaminopurine
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Molecular Weight

150.14 g/mol
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CAS RN

1904-98-9, 133762-79-5
Record name 2,6-Diaminopurine
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Record name 2,6-Diamino-purin-9-yl
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Synthesis routes and methods I

Procedure details

To 2′-deoxyguanosine (2 mmol), dried by coevaporation with pyridine, suspended in 40 mL of pyridine and cooled in an ice bath under an argon atmosphere, trifluoroacetic anhydride (16 mmol) is added following the procedure of Kung and Jones (Tetraheron Lett., 32, 3919, 1991). After 40 minutes, ethylenediamine (30 mmol) is added and stirred for 24 h at room temperature. The reaction mixture is concentrated and purified by silica column chromatography. The product is guanylated with reagent 5 as in Example 8 and protected at N2-position with an isobutyryl group by treating with isobutyric anhydride, 5′-dimethoxytritylated at the 5′-position and purified. The resulting compound is treated with benzoic anhydride (N6 protection) and then phosphitylated following the procedures described above to afford the 2,6-diaminopurine derivative functionalized at the 6-position (35).
Quantity
2 mmol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
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solvent
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16 mmol
Type
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Quantity
30 mmol
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40 mL
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Synthesis routes and methods II

Procedure details

9-(R) -2-phosphonomethoxypropyl) -2-amino-6-azidopurine (0.30 g, prepared according to Example 27) in 50% aqueous methanol (200 ml) containing hydrochloric acid (0.5 ml) was hydrogenated over 10% Pd/C (0.5 g) overnight at room temperature. The mixture was filtered, washed with water, filtrate alkalized with ammonia and evaporated in vacuo. The residue was deionized on a column of Dowex 50×8 (50 ml) (cf. Example 25) and the ammonia eluate evaporated to dryness. The residue in water (pH adjusted to 9) was applied on a column of Dowex 1×2 (acetate) which was first washed with water to remove salts and the product was then eluted with 1 M acetic acid. The fractions containing product were pooled, evaporated to dryness and codistilled with water (3×20 ml). The residue was crystallized from water (ethanol added to turbidity) to afford 9-(R)-2-phosphonomethoxypropyl)-2,6-diaminopurine (120 mg) identical with the preparation according to Example 19.
Quantity
0.3 g
Type
reactant
Reaction Step One
Quantity
0.5 mL
Type
reactant
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200 mL
Type
solvent
Reaction Step One
Name
Quantity
0.5 g
Type
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Synthesis routes and methods III

Procedure details

Generally speaking, compounds of this invention are prepared from 2-acetamido-adenosine-5'-carboxylic acid or from the corresponding 2',3'-isopropylidene derivatives. 2-acetamido-adenosine-5'-carboxylic acid is obtained by reacting 2,6-diaminopurine sulfate with sodium hydroxide to obtain 2,6-diaminopurine which is then reacted with acetic anhydride to yield 2,6-diacetamidopurine, which in turn is converted to a mercuri chloride complex. The mercuri chloride complex of 2,6-diacetamidopurine is then reacted with triacetyl D-ribofuranosyl chloride to obtain 2,6diacetamido-9-(triacetyl-β-D-ribofuranosyl) purine, which is then converted to the corresponding 2-acetamido adenosine by treatment with methanol in the presence of ammonia. Preparation of 2-acetamido adenosine from 2,6-diaminopurine sulfate has been described by J. Davoll & B. A. Lowy [J.A.C.S., 73, 1650 (1951)]. The corresponding isopropylidene compound is obtained by reacting 2-acetamido adenosine with acetone. Potassium permanganate oxidation affords the corresponding 5'-carboxylic acid.
Quantity
0 (± 1) mol
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2,6-Diaminopurine
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Q & A

Q1: How does 2,6-diaminopurine exert its effects in biological systems?

A1: this compound primarily acts as an adenine analog and can be incorporated into DNA during replication. [, ] This incorporation can disrupt DNA synthesis and function, leading to growth inhibition in various cell types, including tumor cells. [, ] Additionally, this compound can be metabolized to this compound riboside and subsequently phosphorylated to its triphosphate form, potentially interfering with nucleotide metabolism. [, ]

Q2: How does the presence of an additional amino group at position 2 of this compound affect its interaction with nucleic acids compared to adenine?

A2: The additional amino group allows this compound to form three hydrogen bonds with uracil, leading to increased stability of oligonucleotide duplexes compared to adenine, which forms only two hydrogen bonds. [, ] This property makes this compound a valuable tool in nucleic acid research and drug development. [, , ]

Q3: What are the implications of this compound's conversion to deoxyguanosine for its mechanism of action?

A3: In certain cell lines, like L1210 cells, this compound can act as a prodrug for deoxyguanosine due to efficient conversion by adenosine deaminase. [] This conversion leads to a marked increase in dGTP levels, which in turn inhibits DNA synthesis and ribonucleotide reductase activity, contributing to the compound's antiproliferative effect. []

Q4: What is the molecular formula and weight of this compound?

A4: The molecular formula of this compound is C5H6N6, and its molecular weight is 150.14 g/mol.

Q5: Are there any characteristic spectroscopic data available for this compound?

A5: While specific spectroscopic data is not extensively detailed within the provided research, UV absorbance is a common method for studying this compound and its derivatives. [, , ] Additionally, NMR spectroscopy, particularly 1H NMR, has been used to analyze the structure and isomeric configurations of this compound derivatives. [, , ]

Q6: How do structural modifications to the this compound scaffold affect its biological activity?

A6: Modifications to the this compound scaffold, particularly at the N9 and C2/C6 positions, significantly influence its activity and target selectivity. [, ] For instance, introducing a cyclopropyl group at the N6 position of 9-(2-phosphonylmethoxyethyl)-2,6-diaminopurine (PMEDAP) led to the creation of cPr-PMEDAP, which demonstrated superior antitumor efficacy and selectivity compared to the parent compound in a rat choriocarcinoma model. [] Similarly, substituting adenine with this compound in oligonucleotide N3′→P5′ phosphoramidates resulted in a marked stabilization of complexes formed with complementary DNA and RNA strands, highlighting the importance of the additional amino group for binding affinity. [] Conversely, replacing guanosine with inosine in DNA sequences, which effectively removes a 2-amino group, can significantly hinder the binding of molecules like actinomycin D, emphasizing the crucial role of the 2-amino group in molecular recognition. []

Q7: What is the impact of sugar modifications on the activity of this compound nucleosides?

A7: Sugar modifications significantly influence the antiviral activity of this compound nucleosides. [, , ] For example, the 3′-azido and 3′-fluoro derivatives of this compound-2′,3′-dideoxyriboside exhibited potent anti-HIV activity, highlighting the importance of the 3′-substituent for antiviral efficacy. [] Conversely, the 9-β-D-arabinoside and 9-β-D-2′-deoxyxyloside derivatives lacked antiretroviral activity, indicating that specific sugar modifications are crucial for targeting HIV. [] Furthermore, the introduction of a 4′-C-ethynyl group in 2′-deoxypurine nucleosides resulted in potent anti-HIV activity, but also increased toxicity. [] These findings emphasize the need for careful consideration of sugar modifications to balance antiviral activity with acceptable toxicity profiles.

Q8: What analytical methods are commonly used to study this compound and its derivatives?

A8: Several analytical techniques are employed to study this compound and its derivatives. These include:

  • Chromatographic techniques: Ion-exchange chromatography has been used to separate and identify acid-soluble metabolites of this compound. [] High-performance liquid chromatography (HPLC) is likely utilized for the analysis and purification of synthesized compounds, although not explicitly mentioned in the provided abstracts.
  • Spectroscopic techniques: UV-Vis spectroscopy is frequently used to assess the binding of this compound-containing oligonucleotides to their complementary strands by measuring changes in absorbance upon complex formation. [, ] NMR spectroscopy, particularly 1H NMR, has been employed to confirm the structures of synthesized this compound derivatives and to analyze their isomeric configurations. [, , ]
  • Electrochemical techniques: Cyclic voltammetry has been used to study the electrochemical oxidation of this compound on modified electrodes, providing insights into its electron transfer properties and potential for electrochemical sensing applications. []

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